molecular formula C19H30N4O3 B2818683 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide CAS No. 941887-23-6

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2818683
CAS No.: 941887-23-6
M. Wt: 362.474
InChI Key: AGHOIVBUEMFPTL-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate: Starting with a precursor containing the dimethylamino group and the pyrrolidine ring.

    Coupling reaction: Using reagents like oxalyl chloride to introduce the oxalamide moiety.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis: Using automated reactors to handle the multi-step synthesis.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Quality control: Employing analytical techniques like HPLC and NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The oxalamide moiety can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving amine and amide groups.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide would depend on its specific application. Generally, it might interact with molecular targets such as:

    Receptors: Binding to specific receptors in biological systems.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyethyl)oxalamide

Uniqueness

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-22(2)16-8-6-15(7-9-16)17(23-11-4-5-12-23)14-21-19(25)18(24)20-10-13-26-3/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOIVBUEMFPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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